1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate is a complex organic compound featuring a combination of thiophene, piperidine, and benzothiazole moieties
Preparation Methods
The synthesis of 1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and benzothiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate can be compared with other compounds containing thiophene, piperidine, or benzothiazole moieties. Similar compounds include:
Thiophene derivatives: Known for their electronic properties and used in organic electronics.
Piperidine derivatives: Widely used in pharmaceuticals for their biological activity.
Benzothiazole derivatives: Known for their medicinal properties, including anti-cancer and anti-inflammatory effects. The uniqueness of this compound lies in its combined structural features, which provide a diverse range of applications and reactivity.
Properties
Molecular Formula |
C18H18N2O4S3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H18N2O4S3/c21-18(24-12-16-19-14-4-1-2-5-15(14)26-16)13-7-9-20(10-8-13)27(22,23)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2 |
InChI Key |
CPHJAJTTZNNUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.